molecular formula C19H18ClN3O3 B14961715 2-chloro-N'-[1-(2-ethylphenyl)-2,5-dioxopyrrolidin-3-yl]benzohydrazide

2-chloro-N'-[1-(2-ethylphenyl)-2,5-dioxopyrrolidin-3-yl]benzohydrazide

Cat. No.: B14961715
M. Wt: 371.8 g/mol
InChI Key: DBJQMTGXTALDCG-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N’-[1-(2-ethylphenyl)-2,5-dioxopyrrolidin-3-yl]benzohydrazide typically involves the reaction of 2-chlorobenzohydrazide with 1-(2-ethylphenyl)-2,5-dioxopyrrolidin-3-yl chloride under specific conditions. The reaction is usually carried out in an anhydrous solvent such as ethanol, with a catalytic amount of glacial acetic acid . The mixture is stirred under reflux for several hours, followed by cooling and filtration to obtain the desired product.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography may be employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-chloro-N’-[1-(2-ethylphenyl)-2,5-dioxopyrrolidin-3-yl]benzohydrazide can undergo various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the chloro group, using reagents such as sodium methoxide or potassium cyanide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions can result in the formation of various substituted derivatives.

Scientific Research Applications

2-chloro-N’-[1-(2-ethylphenyl)-2,5-dioxopyrrolidin-3-yl]benzohydrazide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-chloro-N’-[1-(2-ethylphenyl)-2,5-dioxopyrrolidin-3-yl]benzohydrazide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-chloro-N’-[1-(2-ethylphenyl)-2,5-dioxopyrrolidin-3-yl]benzohydrazide is unique due to its specific combination of functional groups and its potential for diverse applications in scientific research. Its ability to undergo various chemical reactions and its potential biological activities make it a valuable compound for further study.

Properties

Molecular Formula

C19H18ClN3O3

Molecular Weight

371.8 g/mol

IUPAC Name

2-chloro-N'-[1-(2-ethylphenyl)-2,5-dioxopyrrolidin-3-yl]benzohydrazide

InChI

InChI=1S/C19H18ClN3O3/c1-2-12-7-3-6-10-16(12)23-17(24)11-15(19(23)26)21-22-18(25)13-8-4-5-9-14(13)20/h3-10,15,21H,2,11H2,1H3,(H,22,25)

InChI Key

DBJQMTGXTALDCG-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=CC=C1N2C(=O)CC(C2=O)NNC(=O)C3=CC=CC=C3Cl

Origin of Product

United States

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